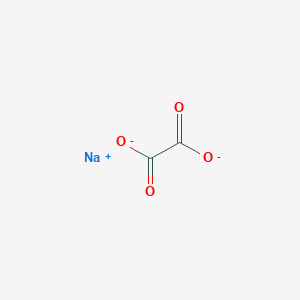
Monosodium oxalate
Descripción general
Descripción
Monosodium oxalate, also known as sodium hydrogenoxalate, is a chemical compound with the formula NaHC₂O₄. It is the sodium salt of oxalic acid, where one hydrogen atom of the acid is replaced by a sodium ion. This compound is commonly encountered as a colorless crystalline solid and is known for its acidic properties due to the presence of the hydrogen oxalate anion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Monosodium oxalate can be synthesized through the partial neutralization of oxalic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where oxalic acid (H₂C₂O₄) reacts with sodium hydroxide (NaOH) in a 1:1 molar ratio to produce this compound and water:
H2C2O4+NaOH→NaHC2O4+H2O
Industrial Production Methods: In industrial settings, this compound is often produced by evaporating a solution of the compound at room temperature, yielding the monohydrate form (NaHC₂O₄·H₂O). The monohydrate can be further dried to obtain the anhydrous form.
Análisis De Reacciones Químicas
Types of Reactions: Monosodium oxalate undergoes various chemical reactions, including:
Decomposition: Upon heating, this compound decomposes into sodium oxalate and oxalic acid. Further heating leads to the decomposition of sodium oxalate into sodium carbonate and carbon monoxide.
2NaHC2O4→Na2C2O4+H2C2O4
Na2C2O4→Na2CO3+CO
Common Reagents and Conditions:
Oxidizing Agents: this compound can act as a reducing agent in reactions with strong oxidizers like potassium permanganate (KMnO₄).
Acids and Bases: It reacts with strong acids to release oxalic acid and with strong bases to form disodium oxalate.
Major Products Formed:
- Sodium oxalate (Na₂C₂O₄)
- Oxalic acid (H₂C₂O₄)
- Sodium carbonate (Na₂CO₃)
- Carbon monoxide (CO)
Aplicaciones Científicas De Investigación
Monosodium oxalate has diverse applications across various fields:
Chemistry: It is used as a standard for calibrating potassium permanganate solutions in titrations.
Biology: In biological research, it is used to study the effects of oxalates on cellular processes and metabolism.
Medicine: this compound is studied for its role in the formation of kidney stones, as oxalates are a major component of certain types of kidney stones.
Industry: It is used in the preparation of other oxalate salts and as a reducing agent in various chemical processes.
Mecanismo De Acción
The effects of monosodium oxalate are primarily due to its ability to donate oxalate ions (C₂O₄²⁻). These ions can chelate metal ions, affecting various biochemical pathways. In biological systems, oxalate ions can bind to calcium ions, forming insoluble calcium oxalate, which is a major component of kidney stones. The chelation of metal ions by oxalate can also inhibit certain enzymatic activities, impacting metabolic processes.
Comparación Con Compuestos Similares
Monosodium oxalate is unique compared to other oxalate salts due to its acidic nature. Here are some similar compounds:
Sodium oxalate (Na₂C₂O₄): A neutral salt of oxalic acid, used as a reducing agent and in analytical chemistry.
Potassium hydrogenoxalate (KHC₂O₄): Similar to this compound but with potassium instead of sodium, used in similar applications.
Oxalic acid (H₂C₂O₄): The parent acid of oxalate salts, used in various industrial and laboratory applications.
This compound’s unique properties, such as its acidic nature and ability to form hydrogen bonds, make it distinct from these related compounds.
Propiedades
IUPAC Name |
sodium;2-hydroxy-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Na/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRAXLUXHBUNDO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047499 | |
| Record name | Monosodium oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186-49-8 | |
| Record name | Monosodium oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monosodium oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogen oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOSODIUM OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T9TH558WS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B74698.png)

